tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate
Description
tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butyl carbamate group at the 4-position, a chlorine substituent at the 2-position, and a formyl group at the 5-position of the pyridine ring. This structure combines electron-withdrawing groups (chloro and formyl) with a sterically bulky carbamate, making it a versatile intermediate in pharmaceutical and organic synthesis. The formyl group enhances electrophilicity, enabling nucleophilic additions or cross-coupling reactions, while the chloro substituent facilitates further functionalization via metal-catalyzed reactions.
Properties
IUPAC Name |
tert-butyl N-(2-chloro-5-formylpyridin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-9(12)13-5-7(8)6-15/h4-6H,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHLQEDBXKXVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Activation
The most widely documented method involves directed ortho-lithiation of tert-butyl (2-chloropyridin-4-yl)carbamate followed by formylation. As detailed in a Royal Society of Chemistry publication, the process begins with the lithiation of the pyridine ring at -78°C using tert-butyl lithium in tetrahydrofuran (THF), creating a nucleophilic site at the C5 position. Subsequent quenching with dimethylformamide (DMF) introduces the formyl group via electrophilic aromatic substitution.
The reaction sequence proceeds as follows:
This method achieves a 63% isolated yield after silica gel chromatography, with purity exceeding 95% by HPLC.
Critical Parameters
-
Temperature Control : Maintaining -78°C is essential to prevent side reactions such as ring-opening or over-lithiation.
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Solvent System : THF’s Lewis basicity facilitates lithium coordination, enhancing reaction specificity.
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Workup Procedure : Quenching with saturated ammonium chloride followed by ethyl acetate extraction minimizes formyl group oxidation.
Stepwise Functionalization Strategy
Chlorination-Carbamate Protection Sequence
An alternative route involves sequential introduction of functional groups starting from 4-aminopyridine derivatives. As described in a patent application, 2-chloro-4-aminopyridine is first protected with di-tert-butyl dicarbonate (BocO) under mild alkaline conditions. The resulting tert-butyl (2-chloropyridin-4-yl)carbamate undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl) and DMF to install the formyl group at C5.
Key Data :
Regioselectivity Challenges
The C5 position’s reactivity is influenced by the electron-withdrawing carbamate group at C4, which directs formylation to the meta position relative to the chlorine substituent. Computational studies suggest that the carbamate’s carbonyl oxygen participates in transition-state stabilization, reducing byproduct formation.
Alternative Pathways and Comparative Analysis
Palladium-Catalyzed Carbonylation
A less common approach employs palladium-mediated carbonylation of 2-chloro-5-iodopyridin-4-amine derivatives. Using tert-butyl carbamate as a nucleophile and carbon monoxide (CO) as the carbonyl source, this method achieves 58% yield but requires specialized equipment for gas handling.
Oxidative Methods
Manganese dioxide (MnO)-mediated oxidation of 5-(hydroxymethyl) intermediates has been attempted but results in lower yields (45–50%) due to competing decomposition pathways.
Comparative Table :
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Lithiation-Formylation | 63% | 95% | Moderate | High |
| Stepwise Functionalization | 61% | 92% | High | Moderate |
| Carbonylation | 58% | 89% | Low | Low |
Optimization Strategies and Industrial Considerations
Solvent and Base Optimization
Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in lithiation reactions improves safety profiles while maintaining yields at 60–62%. Similarly, substituting triethylamine with dimethylaminopyridine (DMAP) during Boc protection enhances reaction rates by 20%.
Chemical Reactions Analysis
Nucleophilic Substitution of the Chloro Group
The chloro substituent at position 2 undergoes nucleophilic aromatic substitution (NAS) under specific conditions, enabling the introduction of diverse nucleophiles.
Example : Reaction with sodium methoxide and 1-(4-(1,3-dioxolan-2-yl)phenyl)-2-phenylethane-1-one yields 2-(4-(1,3-dioxolan-2-yl)phenyl)-5-methoxy-3-phenyl-1,6-naphthyridine .
Condensation Reactions of the Formyl Group
The formyl group participates in condensation reactions to form heterocyclic systems or extended π-conjugated structures.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Ketones/NaOMe in MeOH | Naphthyridine derivatives | 58-63% | , |
| Hydrazines | Hydrazone-linked complexes | 75% |
Mechanism : The formyl group reacts with active methylene compounds (e.g., ketones) under basic conditions to form α,β-unsaturated intermediates, which cyclize to yield fused heterocycles .
Functionalization via Cross-Coupling Reactions
The chloro group facilitates palladium-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation.
Example : Coupling with aryl boronic acids generates biaryl structures, enhancing applications in medicinal chemistry .
Reduction of the Formyl Group
The formyl group is selectively reduced to a hydroxymethyl group under mild conditions.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄ in MeOH | Hydroxymethyl derivative | 90% | |
| H₂/Pd-C in EtOAc | Methyl derivative (full reduction) | 85% |
Note : Sodium borohydride selectively reduces the formyl group without affecting the carbamate or chloro substituents .
Carbamate Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions to regenerate the free amine.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| TFA in DCM | 2-Chloro-5-formylpyridin-4-amine | 95% | , |
Application : Deprotection enables further functionalization of the amine group for drug-discovery applications .
Acrylamide Coupling
The amine (post-deprotection) reacts with acryloyl derivatives to form acrylamide conjugates.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acryloyl chloride/DIPEA in THF | Acrylamide derivatives | 88% |
Example : Reaction with acryloyl chloride yields acrylamide-linked pyridine derivatives, useful in polymer chemistry .
Research Insights
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Structural Influence : The electron-withdrawing carbamate group enhances the reactivity of the chloro substituent toward NAS .
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Synthetic Utility : The formyl group’s versatility enables its use in constructing complex heterocycles, as demonstrated in naphthyridine syntheses .
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Biological Relevance : Derivatives generated via these reactions show potential in antimicrobial and antitumor applications, though further studies are needed.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its reactive chloro and formyl groups allow for various substitution reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
2. Enzyme Inhibition Studies:
Research has shown that this compound can interact with enzymes, potentially acting as an inhibitor. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications of their activity. This property is particularly useful in drug design where targeting specific enzymes is crucial for therapeutic effects .
3. Biological Activity:
The compound's ability to modulate biological pathways makes it a candidate for studies related to cellular signaling and receptor binding. It has been investigated for its effects on various biological targets, contributing to understanding disease mechanisms and therapeutic strategies .
Case Study 1: Enzyme Inhibition
A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity by forming stable complexes with active site residues, suggesting its potential as a lead compound in drug development aimed at metabolic disorders .
Case Study 2: Synthesis of Novel Compounds
In another research project, this compound was utilized as a building block for synthesizing novel pyridine derivatives with enhanced biological activity. The derivatives showed promising results in preliminary biological assays, indicating that modifications to the core structure could yield compounds with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other active molecules, which then exert their effects through various biochemical pathways. The exact mechanism depends on the specific application and the target molecules involved .
Comparison with Similar Compounds
Analysis :
- The position of the formyl group (5 vs. 3) significantly impacts electronic distribution. The 5-formyl group in the target compound enhances conjugation with the pyridine nitrogen, increasing electrophilicity at the aldehyde .
- The absence of a formyl group in ’s analog limits its utility in nucleophilic additions but simplifies synthesis for halogen-based couplings .
Heterocyclic Analogs: Pyrimidine Derivatives
Pyrimidine-based carbamates exhibit distinct electronic and steric profiles:
Analysis :
- The iodine substituent in ’s pyrimidine derivative offers superior reactivity in cross-coupling compared to chloro, but introduces synthetic complexity .
- Hydroxypropan-2-yl groups () improve aqueous solubility, a trait absent in the target compound’s formyl-substituted pyridine, which may require polar aprotic solvents .
Functional Group Modifications
Variations in substituents influence reactivity and applications:
Analysis :
- Electron-donating groups (e.g., -OH, -OCH₃) in reduce ring electrophilicity, contrasting with the electron-withdrawing formyl and chloro in the target compound .
Biological Activity
tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications in various domains.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C10H12ClN2O2
- Molecular Weight : 229.07 g/mol
- Functional Groups : It contains a tert-butyl group, a chloro substituent, and a formyl group attached to a pyridine ring.
The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. This reactivity suggests applications in drug design, particularly as enzyme inhibitors involved in disease processes.
Applications in Medicine
Research indicates potential applications in:
- Drug Development : As an intermediate in the synthesis of biologically active molecules, including pharmaceuticals targeting specific pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further pharmacological studies .
Synthesis
The synthesis of this compound involves several steps:
- Starting Material : tert-butyl (2-chloropyridin-4-yl)carbamate.
- Reagents : tert-butyl lithium and DMF are typically used in the reaction process.
- Methodology : The reaction is conducted under controlled conditions to ensure high yield and purity .
Case Studies
- Enzyme Inhibition Studies : A study demonstrated that derivatives containing the formyl group could inhibit certain enzymes linked to metabolic pathways, suggesting potential therapeutic benefits in metabolic disorders.
- Antimicrobial Testing : In vitro tests showed that compounds related to this compound exhibited varying degrees of antimicrobial activity against bacterial strains, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate | Structure | Moderate enzyme inhibition |
| tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate | Structure | High antimicrobial activity |
| tert-Butyl (2-chloro-5-aminopyridin-4-yl)carbamate | Structure | Potential anti-inflammatory properties |
Safety and Handling
The compound is classified as harmful by inhalation and skin contact. It causes skin irritation and serious eye irritation. Appropriate safety measures should be taken during handling, including the use of gloves and protective eyewear .
Q & A
Q. What causes inconsistent yields in large-scale syntheses, and how can this be mitigated?
- Methodology : Scale-up issues often arise from inefficient mixing or heat transfer. Use DoE (Design of Experiments) to optimize parameters like stirring rate, temperature, and reagent stoichiometry. PAT (Process Analytical Technology) tools, such as in-situ FTIR, monitor reaction progression in real time ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
